molecular formula C7H10N2O3S B045953 4-AMINO-2(N-METHYLAMINO)BENZENESULFONIC ACID CAS No. 123848-64-6

4-AMINO-2(N-METHYLAMINO)BENZENESULFONIC ACID

Cat. No.: B045953
CAS No.: 123848-64-6
M. Wt: 202.23 g/mol
InChI Key: UNNDLMGRNQEHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(methylamino)benzene-1-sulfonic acid is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonic acid, characterized by the presence of amino and methylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline with sulfuric acid to form sulfanilic acid, which is then methylated using methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the sulfonation and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(methylamino)benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylamino groups facilitate binding to these targets, leading to various biochemical effects. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(methylamino)benzene-1-sulfonic acid is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

2-amino-4-(methylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-9-5-2-3-7(6(8)4-5)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNDLMGRNQEHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598410
Record name 2-Amino-4-(methylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123848-64-6
Record name 2-Amino-4-(methylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-amino-2-(methylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.